(Z)-ethyl 4-(((2-hydroxyethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate
Description
This compound belongs to a class of fused heterocyclic systems featuring a naphtho[1,2-b]furan core substituted with an ethyl ester group, a methyl group, and a (2-hydroxyethyl)amino-methylene moiety at specific positions. The (Z)-configuration of the methylene group is critical for its stereochemical stability and intermolecular interactions. Its synthesis typically involves condensation reactions under controlled conditions to ensure regioselectivity and geometric purity . Crystallographic studies using programs like SHELXL have confirmed its planar furan ring and the intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen, which stabilizes the Z-isomer .
Properties
IUPAC Name |
ethyl 5-hydroxy-4-(2-hydroxyethyliminomethyl)-2-methylbenzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-3-24-19(23)15-11(2)25-18-13-7-5-4-6-12(13)17(22)14(16(15)18)10-20-8-9-21/h4-7,10,21-22H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARQPERXYURWLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NCCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 4-(((2-hydroxyethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is a complex organic compound with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented structurally as follows:
This structure indicates the presence of functional groups that may contribute to its biological activity, including a furan ring and an amine group.
Pharmacological Properties
Research has indicated that this compound exhibits various pharmacological effects. The following table summarizes key biological activities reported in the literature:
The biological activity of this compound is thought to be mediated through several mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Regulation : It plays a role in modulating oxidative stress by scavenging ROS.
- Cytokine Modulation : The compound may influence the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects.
Case Studies
Several studies have evaluated the biological activities of this compound:
- Antitumor Activity : In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, including Mia PaCa-2 and PANC-1. The IC50 values ranged from 10 to 30 µM, indicating significant potency against these cell lines.
- Antimicrobial Effects : A study assessed its antimicrobial activity against Staphylococcus aureus and Escherichia coli using the disk diffusion method. The results showed a clear zone of inhibition, suggesting effective antimicrobial properties.
- Antioxidant Activity : In a DPPH assay, the compound exhibited a strong ability to reduce free radicals, with an IC50 value comparable to standard antioxidants like ascorbic acid.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is structurally analogous to (Z)-ethyl 2-methyl-5-oxo-4-((pyridin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate (CAS: 494830-86-3), which replaces the 2-hydroxyethylamine group with a pyridin-2-ylamino substituent (Table 1).
Table 1: Key Structural and Physicochemical Comparisons
Hydrogen Bonding and Crystal Packing
The target compound’s 2-hydroxyethyl group enables strong hydrogen bonding with adjacent molecules, as observed in analogous systems . This contrasts with the pyridine-containing analog, where the nitrogen in the pyridin-2-yl group participates in weaker, non-classical C–H···N interactions. Such differences influence crystal packing and solubility: the target compound is more soluble in polar solvents (e.g., ethanol, DMSO), whereas the pyridine analog exhibits better solubility in chloroform .
Conformational Analysis
Both compounds share a puckered dihydrofuran ring, as analyzed using Cremer-Pople coordinates . However, the bulkier pyridin-2-yl substituent in the analog induces slight torsional strain, deviating the ring puckering amplitude by ~0.2 Å compared to the target compound. This strain may affect binding affinities in biological systems or catalytic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
